(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine nucleus has attracted enormous attention . A series of ((4-([1,2,4]triazolo[4,3-b][1,2,4,5] methyl) benzo-hydrazide derivatives was designed, synthesized, and evaluated for their inhibition activities against five tumor cells and c-Met kinase in vitro .Molecular Structure Analysis
The structure of the compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The chemistry and synthesis of compounds possessing a 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine nucleus have been studied extensively . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .Physical And Chemical Properties Analysis
The physical and chemical properties of the resulting compounds have been studied . The basic optical, electrochemical and semiconductor properties of the resulting compounds have been studied .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Diabetic Drug Potential
- A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), showing promise as anti-diabetic medications. These compounds were found to possess strong inhibition potential along with antioxidant and insulinotropic activity, suggesting their utility in diabetes treatment (Bindu et al., 2019).
Novel Synthesis Approaches
- Research has developed new methods for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety, expanding the chemical toolkit for creating compounds with potential biological activities (Abdelhamid et al., 2012).
Androgen Receptor Downregulator for Prostate Cancer
- The development of AZD3514, a compound designed to downregulate the androgen receptor, is being explored for the treatment of advanced prostate cancer. This research represents a significant step forward in the development of new therapies for prostate cancer (Bradbury et al., 2013).
Safety And Hazards
Future Directions
The present review article strives to compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O/c17-11-1-2-13(18)12(9-11)16(25)23-7-5-22(6-8-23)15-4-3-14-20-19-10-24(14)21-15/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVZLIFZTIEPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone |
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